4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
This compound is a benzamide derivative featuring a sulfonamide group linked to an azepane ring, a difluorinated benzothiazole moiety, and a pyridin-3-ylmethyl substituent. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and cyclization, as observed in analogous sulfonamide-triazole hybrids (e.g., Friedel-Crafts acylation and hydrazide-isothiocyanate coupling) . The structural complexity arises from the azepane sulfonyl group (a seven-membered ring), which may enhance conformational flexibility compared to smaller cyclic sulfonamides. The pyridin-3-ylmethyl substituent could contribute to solubility and hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N4O3S2/c27-20-14-22(28)24-23(15-20)36-26(30-24)32(17-18-6-5-11-29-16-18)25(33)19-7-9-21(10-8-19)37(34,35)31-12-3-1-2-4-13-31/h5-11,14-16H,1-4,12-13,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOWHTMZGUYNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=C(C=C5S4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, with the CAS number 898355-40-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 542.6 g/mol. The structure includes a sulfonamide group, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H24F2N4O3S2 |
| Molecular Weight | 542.6 g/mol |
| CAS Number | 898355-40-3 |
Biological Activity
Research on the biological activity of this compound has highlighted several potential therapeutic applications:
1. Anticancer Activity
Studies have indicated that compounds containing thiazole and sulfonamide moieties exhibit anticancer properties. The specific structure of this compound suggests potential activity against various cancer cell lines, although detailed studies are still needed to confirm efficacy and mechanism of action.
2. Antimicrobial Properties
The presence of the azepane and sulfonamide groups may contribute to antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting that this compound could be investigated for its potential as an antimicrobial agent.
3. Neuropharmacological Effects
Given the pyridine and benzamide components, there is a hypothesis that this compound may interact with neurotransmitter systems. Similar compounds have been studied for their effects on the central nervous system (CNS), indicating potential applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the azepane or thiazole rings could enhance biological activity or selectivity. Research into SAR has shown that small changes in substituents can significantly impact potency and selectivity for biological targets.
Case Studies
Several studies have been conducted to evaluate the biological effects of related compounds:
Case Study 1: Anticancer Evaluation
In vitro studies on structurally similar thiazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that further exploration of this compound's anticancer properties could yield promising results.
Case Study 2: Antimicrobial Testing
A series of sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria, showing that modifications to the aromatic rings enhanced antibacterial activity. This indicates that similar testing for our compound could provide insights into its antimicrobial potential.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s difluorobenzo[d]thiazole moiety provides greater electronic withdrawal and metabolic stability compared to dimethoxy () or dichlorothiophene () analogs.
Physicochemical Properties
Notes: Fluorine substituents reduce basicity and increase lipid solubility, while methoxy groups enhance polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
